Home > Products > Screening Compounds P38477 > TECHNETIUM TC-99M SIBOROXIME
TECHNETIUM TC-99M SIBOROXIME - 106417-28-1

TECHNETIUM TC-99M SIBOROXIME

Catalog Number: EVT-1482616
CAS Number: 106417-28-1
Molecular Formula: C16H30BN6O6.ClTc
Molecular Weight: 547.713
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of technetium-99m Siboroxime involves several key steps:

  1. Preparation of Technetium-99m: The initial step typically involves eluting sodium pertechnetate from a technetium generator, which contains molybdenum-99 as the parent isotope. This process yields technetium-99m in a chemically reactive form suitable for further reactions .
  2. Formation of Siboroxime Complex: The technetium-99m is then reacted with Siboroxime ligands under controlled conditions to form the final radiopharmaceutical. This reaction often requires stannous chloride as a reducing agent to facilitate the reduction of technetium from its higher oxidation states to the +3 or +4 states, which are more favorable for complexation with ligands .
  3. Purification: Following synthesis, purification techniques such as thin-layer chromatography (TLC) are employed to ensure high radiochemical purity and to separate unreacted precursors from the desired product.
Molecular Structure Analysis

The molecular structure of technetium-99m Siboroxime can be characterized by its coordination environment around the technetium center. Typically, technetium forms octahedral complexes with various ligands, including Siboroxime.

  • Molecular Formula: The exact formula may vary depending on the specific Siboroxime ligand used.
  • Coordination Geometry: The technetium atom in the complex typically exhibits an octahedral coordination geometry due to its ability to form stable bonds with donor atoms from ligands.

Key data points include:

  • Molecular Weight: Varies based on the specific ligand.
  • Bonding Characteristics: Involves coordination bonds between technetium and nitrogen or oxygen atoms from the Siboroxime ligand.
Chemical Reactions Analysis

Technetium-99m Siboroxime undergoes several chemical reactions during its synthesis and application:

  1. Reduction Reaction: The reduction of pertechnetate (TcO4\text{TcO}_4^-) to lower oxidation states occurs in the presence of stannous chloride, facilitating complex formation.
  2. Ligand Exchange Reactions: During synthesis, ligand exchange may occur where different ligands compete for coordination with technetium, impacting stability and imaging properties.
  3. Stability Studies: The stability of the technetium-ligand complex is crucial; studies often evaluate how well it retains its radiochemical purity over time in various environments (e.g., physiological conditions).
Mechanism of Action

The mechanism of action for technetium-99m Siboroxime involves its use as a tracer in SPECT imaging:

  1. Administration: The compound is administered intravenously.
  2. Distribution: Following administration, it distributes through the bloodstream and targets specific tissues or organs based on the properties of the Siboroxime ligand.
  3. Imaging Process: As technetium-99m emits gamma radiation during its decay, gamma cameras detect this radiation, allowing for visualization of physiological processes and structures within the body .

The effectiveness of this compound relies on its ability to localize in areas of interest while minimizing background signals.

Physical and Chemical Properties Analysis

Technetium-99m Siboroxime exhibits several notable physical and chemical properties:

  • Physical State: Generally exists as a sterile solution when prepared for medical use.
  • Solubility: Typically soluble in aqueous solutions due to its ionic nature.
  • Stability: The stability of the radiopharmaceutical is critical; it must maintain radiochemical purity over time to ensure accurate imaging results .

Relevant data include:

  • Half-Life: Approximately 6 hours for technetium-99m.
  • Radiation Emission: Emits gamma photons at energies conducive to detection (e.g., 140 keV).
Applications

Technetium-99m Siboroxime has significant applications in medical diagnostics:

  1. Cardiovascular Imaging: Used to assess myocardial perfusion and detect ischemic heart disease.
  2. Oncology: Its ability to target specific tumor markers makes it valuable for cancer diagnosis and monitoring treatment response.
  3. Research Applications: Utilized in preclinical studies to evaluate new therapeutic agents or imaging techniques.

The versatility and effectiveness of technetium-99m Siboroxime underscore its importance in modern medical diagnostics, providing critical insights into patient health while minimizing radiation exposure .

Introduction to Technetium Tc-99m Siboroxime

Historical Development of Technetium-99m Radiopharmaceuticals

The genesis of Technetium-99m (Tc-99m) radiopharmaceuticals revolutionized nuclear medicine diagnostics. Tc-99m was first isolated in 1938 by Segrè and Seaborg through deuteron bombardment of molybdenum [7]. However, its medical potential remained unrealized until 1957, when Walter Tucker and Margaret Greene at Brookhaven National Laboratory (BNL) developed the first practical ^99Mo/^99mTc generator system. This innovation enabled the reliable elution of sodium pertechnetate (Na[99mTc]O₄), making Tc-99m accessible for clinical use [1] [9].

Powell Richards of BNL recognized Tc-99m’s diagnostic potential in the early 1960s. Despite initial skepticism (patent offices dismissed it as "purely research-focused"), Richards championed its clinical translation. By 1961, BNL supplied the first Tc-99m generator to Argonne Cancer Research Hospital, where Paul Harper demonstrated its utility in thyroid and brain tumor imaging [1]. This catalyzed global adoption; commercial production scaled by 1966 to meet surging demand [7].

The evolution of Tc-99m agents progressed through distinct phases:

  • First-Generation Agents: Simple ionic forms (e.g., Tc-99m pertechnetate for thyroid scans).
  • Second-Generation Agents: Colloids and chelates (e.g., Tc-99m sulfur colloid for liver/spleen imaging) [4].
  • Third-Generation Agents: Target-specific complexes using bifunctional chelating agents (BFCAs), enabling receptor binding. Siboroxime emerged in this era, designed for cerebral perfusion [4] [6].

Table 1: Key Milestones in Tc-99m Radiopharmaceutical Development

YearDevelopmentSignificance
1938Isolation of Tc-99m (Segrè & Seaborg)Discovery of the isotope
1957First ^99Mo/^99mTc generator (Tucker & Greene)Enabled clinical production of Tc-99m
1963First brain/liver scans with Tc-99mProof of diagnostic utility
1980sBifunctional chelating agents introducedPaved way for receptor-specific agents like Siboroxime

Role of Siboroxime in Modern Nuclear Medicine Imaging

Technetium-99m Siboroxime (Tc-99m BOAT) is a neutral lipophilic complex developed for brain perfusion SPECT imaging. It belongs to the boronic acid adducts of technetium dioxime (BATO) class, characterized by a unique Tc(III)-oxime core with a boronic acid substituent [4] [8]. Unlike earlier agents (e.g., Tc-99m HMPAO), Siboroxime exhibits:

  • High Blood-Brain Barrier (BBB) Permeability: Due to its lipophilicity (log P ~2.0), it rapidly crosses the BBB.
  • Cerebral Retention: Trapped via interactions with intracellular glutathione, facilitating static imaging [8].

Siboroxime’s primary clinical niche is acute stroke evaluation. It localizes in brain regions with preserved perfusion, identifying penumbral tissue (at-risk but salvageable brain areas) in ischemic stroke [8]. Compared to PET tracers (e.g., ¹⁵O-water), it offers logistical advantages:

  • SPECT Compatibility: Uses widely available gamma cameras.
  • Rapid Protocol: Imaging starts 20–40 minutes post-injection [5].

Despite its strengths, Siboroxime faced limitations:

  • Redistribution: Unlike Tc-99m ECD, it exhibits mild washout, requiring strict imaging timing.
  • Competition: Newer ⁹⁹ᵐTc agents like ECD (Neurolite®) offered superior stability [4].

Key Physicochemical Properties of Tc-99m Siboroxime

Siboroxime’s diagnostic efficacy stems from its molecular design:

Chemical Structure

  • Core: [TcCl(CDO)(CDOH)₂B-R] (CDO = cyclohexanedione dioxime; R = methyl group).
  • Coordination Geometry: Distorted octahedral with Tc(III) bound to three dioxime nitrogens, one chloride, and a boron-oxygen bond [4] [8].
  • Neutral Charge: Critical for passive BBB diffusion.

Table 2: Physicochemical Profile of Tc-99m Siboroxime

PropertyValue/CharacteristicImpact on Function
Lipophilicity (log P)~2.0Facilitates BBB penetration
Molecular Weight~500 DaOptimal for diffusion
Redox StateTc(III)Stabilizes the complex
Stability in Vitro>4 hoursAllows flexible imaging scheduling
Primary Emission140 keV γ-raysIdeal for SPECT detection

Mechanism of Cerebral Localization

After IV injection, Siboroxime diffuses across the BBB proportional to cerebral blood flow. Intracellularly, its boronic acid group reacts with reduced glutathione (GSH), forming a polar adduct that cannot efflux [8]. This "metabolic trapping" enables sustained signal acquisition.

Properties

CAS Number

106417-28-1

Product Name

TECHNETIUM TC-99M SIBOROXIME

Molecular Formula

C16H30BN6O6.ClTc

Molecular Weight

547.713

Synonyms

TECHNETIUM TC-99M SIBOROXIME

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.